molecular formula C19H15FN4OS2 B2998542 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 688336-87-0

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2998542
CAS No.: 688336-87-0
M. Wt: 398.47
InChI Key: UJYSKBLMXCWREH-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic hybrid molecule designed for advanced medicinal chemistry and pharmacological research. This compound features a strategic integration of two privileged heterocyclic scaffolds in drug discovery: a benzo[d]thiazole and an imidazole, linked through a thioacetamide bridge. The 6-methylbenzo[d]thiazole moiety is a recognized pharmacophore in oncology research, with documented significance in the development of targeted cancer therapies. The 4-fluorophenyl-substituted imidazole core contributes to potential interactions with various biological targets. The molecular design suggests potential for multi-kinase inhibition, a mechanism leveraged by several established anticancer agents . The incorporation of the fluorophenyl group is a common strategy in medicinal chemistry to influence a compound's metabolic stability, membrane permeability, and binding affinity . This reagent is intended for Research Use Only and is not approved for diagnostic, therapeutic, or human use. Researchers are directed to consult the product's Certificate of Analysis for detailed specifications on identity, purity (as determined by HPLC, NMR), and storage conditions. This compound serves as a valuable chemical tool for in vitro biological screening, structure-activity relationship (SAR) studies in oncology, and the synthesis of more complex molecular entities.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS2/c1-12-2-7-15-16(10-12)27-18(22-15)23-17(25)11-26-19-21-8-9-24(19)14-5-3-13(20)4-6-14/h2-10H,11H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYSKBLMXCWREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features several notable functional groups, including an imidazole ring, a thioether linkage, and a benzo[d]thiazole moiety. Its synthesis typically involves the following steps:

  • Formation of the Imidazole Ring : The imidazole ring is synthesized via a condensation reaction of 4-fluoroaniline with glyoxal in the presence of ammonium acetate.
  • Thioether Formation : The resulting imidazole derivative is then reacted with a thiol compound to create the thioether linkage.
  • Acetamide Formation : Finally, the thioether is reacted with 6-methylbenzo[d]thiazole-2-carboxylic acid to yield the acetamide derivative.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 μg/mL, indicating potent antimicrobial effects .

Antitumor Activity

The compound's structural components suggest potential anticancer activity. Thiazole and imidazole derivatives have been associated with cytotoxic effects against several cancer cell lines. For example, compounds containing similar structural motifs have demonstrated IC50 values in the range of 1.61 ± 1.92 µg/mL against human glioblastoma cells . The presence of electron-donating groups in the structure enhances cytotoxicity, making this compound a candidate for further investigation in cancer therapeutics.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors within biological systems, modulating their activity and leading to observed pharmacological effects .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to this structure:

  • Antimicrobial Evaluation : A study evaluated various thiazole derivatives for their antimicrobial properties, finding that those with similar structural features exhibited significant activity against pathogenic bacteria .
  • Cytotoxicity Assays : In vitro studies on thiazole-integrated compounds revealed promising anticancer potential, with some derivatives showing selective activity against specific cancer cell lines .
  • Inflammation Modulation : Preliminary investigations suggest that this compound may also modulate inflammatory responses through effects on cytokine production and immune cell activation .

Comparison with Similar Compounds

Structural Variations in Azole Substituents

Compounds with modified azole rings exhibit distinct biological profiles. For example:

Compound Name Azole Substituent Key Structural Features Reported Activity Reference ID
Target Compound 1-(4-Fluorophenyl)imidazole 6-Methylbenzothiazole, thioether linkage Anticancer (A549 cells)
N-(6-Alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (7a–b) 1H-1,2,4-Triazole Alkoxybenzothiazole, no fluorophenyl Anticonvulsant
N-(6-Alkoxybenzo[d]thiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide (8a–b) 1H-Tetrazole Tetrazole ring, alkoxybenzothiazole Anticonvulsant (SAR studies)
2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide 1,3,4-Thiadiazole with ureido Ureido-thiadiazole, fluorophenyl Antiproliferative

Key Observations :

  • Imidazole vs. Triazole/Tetrazole : The target compound’s imidazole ring may enhance binding to kinases or receptors compared to triazole/tetrazole derivatives, which show anticonvulsant activity .
  • Fluorophenyl Group: The 4-fluorophenyl group in the target compound and 4j () improves selectivity for cancer cell lines (e.g., A549) over non-fluorinated analogs .

Aryl Substitutions on the Imidazole Ring

Variations in the aryl group attached to the imidazole influence potency and target engagement:

Compound Name Aryl Group on Imidazole Core Structure Activity Reference ID
Target Compound 4-Fluorophenyl Benzothiazole-thioimidazole Cytotoxic (A549 cells)
2-((1-(4-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 4-Chlorophenyl + p-tolyl Thiazole-acetamide Not reported
2-[[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl]-N-(1-naphthyl)acetamide 4-Fluorophenyl + naphthyl Naphthyl-acetamide Structural data only

Key Observations :

  • Electron-Withdrawing Groups: The 4-fluoro substituent (target compound) may enhance electronic interactions in target binding compared to chlorophenyl or non-halogenated analogs .

Core Heterocycle Modifications

Replacing the benzothiazole or imidazole core alters activity:

Compound Name Core Heterocycle Substituents Activity Reference ID
Target Compound Benzothiazole + imidazole 6-Methyl, 4-fluorophenyl Anticancer
2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide (1c) Pyridine + thiazole Bis-methoxyphenyl CD73 inhibition
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (20) Pyrimidinone + benzothiazole Trifluoromethyl CK1 inhibition

Key Observations :

  • Pyridine/Pyrimidine Cores : These derivatives () target enzymes like CD73 or CK1, unlike the benzothiazole-imidazole hybrid, which is more common in cytotoxic agents .
  • Trifluoromethyl Group : The CF3 group in compound 20 () may enhance metabolic stability compared to the target compound’s methyl group .

Q & A

Basic: What are the standard synthetic methodologies for preparing 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide?

Answer:
The synthesis typically involves coupling a thiol-containing imidazole intermediate (e.g., 1-(4-fluorophenyl)-1H-imidazole-2-thiol) with a chloroacetamide derivative (e.g., 2-chloro-N-(6-methylbenzo[d]thiazol-2-yl)acetamide) under basic conditions. Potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or ethanol is commonly used to facilitate nucleophilic substitution. For example, a 1:1 molar ratio of reactants with K₂CO₃ as a base at reflux (80–100°C) yields the target compound. Recrystallization from ethanol is recommended for purification .

Advanced: How can reaction conditions be optimized to improve the yield of this acetamide derivative?

Answer:
Optimization involves varying solvents, catalysts, and reaction times. Evidence from analogous syntheses suggests:

  • Solvent choice: Ethanol or DMF improves solubility of intermediates.
  • Catalysts: Phase-transfer catalysts (e.g., TBAB) enhance reactivity in biphasic systems.
  • Temperature control: Gradual heating (e.g., 60°C → 100°C) minimizes side reactions.
  • Microwave-assisted synthesis: Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yields >85% .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

  • ¹H/¹³C NMR: Confirm aromatic proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and acetamide carbonyl signals (~δ 168–170 ppm).
  • IR spectroscopy: Validate thioether (C-S, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds.
  • Elemental analysis: Ensure purity (>95%) by matching calculated vs. experimental C, H, N, S values .

Advanced: How can computational docking studies inform the biological activity of this compound?

Answer:
Molecular docking against target proteins (e.g., cyclooxygenase COX-1/2) predicts binding affinity. For example, acetamide derivatives with fluorophenyl groups show enhanced hydrophobic interactions in COX-2 active sites. Software like AutoDock Vina or Schrödinger Suite can simulate binding poses, with scoring functions (e.g., ΔG < -8 kcal/mol) indicating strong inhibition potential. Validation via comparative analysis with known inhibitors (e.g., celecoxib) is critical .

Basic: What biological activities are hypothesized for this compound based on structural analogs?

Answer:
Analogous imidazole-thiazole hybrids exhibit:

  • Anti-inflammatory activity: COX-1/2 inhibition (IC₅₀ ~1–10 μM).
  • Antimicrobial effects: MIC values of 8–32 µg/mL against S. aureus and E. coli.
  • Anticancer potential: IC₅₀ < 20 µM in breast (MCF-7) and colon (HCT-116) cancer cell lines .

Advanced: How can structure-activity relationship (SAR) studies guide further modifications?

Answer:
Key SAR insights include:

  • Fluorophenyl group: Enhances metabolic stability and bioavailability.
  • Methyl substitution on benzothiazole: Increases lipophilicity, improving blood-brain barrier penetration.
  • Thioether linkage: Critical for maintaining conformational rigidity. Testing substituents (e.g., Cl, Br) on the benzothiazole ring could modulate potency .

Basic: What purification strategies resolve discrepancies in melting points or spectral data?

Answer:

  • Recrystallization: Use ethanol/water mixtures to remove polar impurities.
  • Column chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent isolates non-polar byproducts.
  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) achieve >99% purity for biological assays .

Advanced: How do solvent-free synthesis conditions impact environmental and yield metrics?

Answer:
Eaton’s reagent (P₂O₅/CH₃SO₃H) in solvent-free conditions reduces waste and energy use. For imidazo-thiazole derivatives, this method achieves:

  • Yield improvement: 90–96% vs. 70–80% in traditional solvent-based routes.
  • Reaction time: Reduced from 24 hours to 4–6 hours.
  • Byproduct minimization: No solvent-related side reactions (e.g., ester hydrolysis) .

Basic: What are common pitfalls in interpreting NMR data for this compound?

Answer:

  • Signal splitting: Overlapping aromatic protons (e.g., fluorophenyl vs. benzothiazole) require 2D NMR (COSY, HSQC) for resolution.
  • Solvent artifacts: Residual DMSO in ¹H NMR can obscure signals at δ 2.5–3.3 ppm. Use deuterated ethanol for dissolution.
  • Dynamic effects: Rotameric forms of the acetamide group may split carbonyl signals; variable-temperature NMR clarifies this .

Advanced: How can contradictory bioactivity data across studies be reconciled?

Answer:
Discrepancies often arise from:

  • Assay variability: Standardize protocols (e.g., MTT assay incubation time: 48 vs. 72 hours).
  • Cell line heterogeneity: Use authenticated lines (e.g., ATCC-certified HCT-116).
  • Compound stability: Test degradation via LC-MS under assay conditions (pH 7.4, 37°C). Meta-analysis of multiple studies identifies consensus trends .

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